3-(5-((3-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
3-(5-((3-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities of 1,2,4-Triazole and Indole Derivatives
Antioxidant and Antimicrobial Evaluation of 1,2,4-Triazole Derivatives :A study synthesized 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole derivatives and evaluated their in vitro scavenging of DPPH and superoxide radical, and lipid peroxidation inhibition effects, along with their antimicrobial properties. DPPH radical scavenging capacity was found to be equipotent with BHT in compounds containing 1,2,4-triazole-5(4H)-thione moiety. With regard to antimicrobial properties, a specific compound showed slight antimicrobial activity against all test microorganisms (Baytas et al., 2012).
Polarity of Partially Fluorinated Methyl Groups in Indole Derivatives :This research investigated indole and 5-methoxyindole derivatives substituted at C3 with structures bearing varying degrees of fluorination. The study provides insights into the characteristic polarity patterns of these compounds, contributing to understanding their physicochemical properties and potential applications in drug design and synthesis (Huchet et al., 2013).
Preparation of Triazoloindoles as α-Imino Rhodium Carbene Precursors :This study detailed the efficient preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis, highlighting their utility as precursors for constructing valuable indole molecules, including various biologically active structures (Xing et al., 2014).
Synthesis of New Indoles with Antineoplastic Activity :A series of new indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives were synthesized, with some evaluated for their antineoplastic activity. This highlights the potential therapeutic applications of such compounds in cancer treatment (Farghaly et al., 2012).
Experimental and Theoretical Analysis of Intermolecular Interactions in 1,2,4-Triazoles :The study synthesized biologically active 1,2,4-triazole derivatives and analyzed their crystal structures to elucidate different types of intermolecular interactions, contributing to the understanding of how these interactions influence the stability and reactivity of such compounds (Shukla et al., 2014).
Properties
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-26-10-9-25-19(17-12-22-18-8-3-2-7-16(17)18)23-24-20(25)27-13-14-5-4-6-15(21)11-14/h2-8,11-12,22H,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHWZNSJDXNLLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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